Ethyl 2-amino-3-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCKPVSAAMSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597744 | |
| Record name | Ethyl 2-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-79-7 | |
| Record name | Ethyl 2-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2 Amino 3 Methylbenzoate
Direct Esterification Approaches
Direct esterification represents the most straightforward method for the synthesis of Ethyl 2-amino-3-methylbenzoate, typically involving the reaction of 2-amino-3-methylbenzoic acid with ethanol (B145695).
The classic method for this transformation is the Fischer-Speier esterification, a reversible acid-catalyzed reaction. researchgate.netorganic-chemistry.orgathabascau.ca In this process, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid) is heated with an excess of ethanol in the presence of a strong acid catalyst.
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. researchgate.netmasterorganicchemistry.com The nucleophilic oxygen atom of ethanol then attacks this activated carbon, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which then deprotonates to give the final product, this compound, and regenerates the acid catalyst. researchgate.netmasterorganicchemistry.com
To achieve a high yield, the reaction equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of ethanol or by removing the water formed during the reaction, for instance, through azeotropic distillation. organic-chemistry.orgodinity.com Because the starting material contains a basic amino group, a stoichiometric amount of the acid catalyst is often required to first protonate the amine, with additional acid needed to catalyze the esterification itself. researchgate.net
Typical Reaction Conditions for Fischer-Speier Esterification
| Parameter | Condition | Purpose |
| Reactants | 2-amino-3-methylbenzoic acid, Ethanol | Carboxylic acid and alcohol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or p-TsOH | Protonates the carbonyl group |
| Temperature | Reflux | To achieve the maximum rate of equilibrium |
| Key Strategy | Use of excess ethanol | To shift equilibrium towards product formation (Le Châtelier's Principle) |
While strong mineral acids like sulfuric acid are effective, research has explored various other catalytic systems to improve reaction efficiency, selectivity, and environmental footprint.
Lewis Acids and Solid Acid Catalysts : Lewis acids can also catalyze esterification by coordinating to the carbonyl oxygen. Modern approaches utilize heterogeneous solid acid catalysts, such as metal oxides, which offer advantages like easier separation from the reaction mixture and potential for reuse. organic-chemistry.org For instance, catalysts based on hafnium(IV) or zirconium(IV) salts have been shown to be effective for direct ester condensation between carboxylic acids and alcohols. organic-chemistry.org
"Green" Catalytic Systems : In a move towards more sustainable chemistry, novel catalytic systems have been developed. Natural deep eutectic solvents (NADES), such as a mixture of urea (B33335) and choline (B1196258) chloride, have been reported to act as both the reaction medium and catalyst for the synthesis of benzocaine (B179285) analogues. jsynthchem.com These systems can facilitate the reaction under milder conditions, reducing energy consumption and avoiding the use of hazardous traditional solvents. jsynthchem.com
Multi-step Synthetic Routes
Multi-step syntheses provide alternative pathways to this compound, often starting from more readily available or different functionalized precursors.
Ortho-alkylation of anilines is a powerful strategy for introducing substituents at the position adjacent to the amino group on an aromatic ring. bath.ac.uk This method can be used to synthesize precursors to the target molecule. The reaction typically involves the transition-metal-catalyzed C-H functionalization of an aniline (B41778) derivative. bath.ac.ukresearchgate.net For example, anilines can react with alkenes or other alkylating agents in the presence of catalysts like rhodium or palladium complexes to achieve selective ortho-alkylation. researchgate.netnih.gov While not a direct route to this compound, this methodology could be employed to synthesize a 2-substituted aniline that is subsequently elaborated into the final product through carboxylation and esterification steps.
The synthesis of substituted aminobenzoates can sometimes start from other isomers. For instance, a known procedure describes the synthesis of Ethyl 4-amino-3-methylbenzoate starting from Ethyl 4-aminobenzoate (B8803810) (Benzocaine). orgsyn.org This multi-step process involves the formation of an intermediate, ethyl 4-amino-3-(methylthiomethyl)benzoate, which is then subjected to reduction with Raney nickel to yield the final product. orgsyn.org
It is important to note that this specific route yields the 4-amino-3-methyl isomer. A direct synthetic transformation from Ethyl 4-aminobenzoate to this compound is not a straightforward or commonly reported pathway, as it would require complex functional group migrations or ring-opening and closing sequences.
One of the most viable and widely documented multi-step routes to this compound begins with the nitration of m-toluic acid to form 2-nitro-3-methylbenzoic acid. techemi.comgoogle.com This precursor is then converted to the target ester in a two-step sequence involving reduction and esterification.
Nitration of m-Toluic Acid : The starting material, m-toluic acid, is reacted with a nitrating agent, typically concentrated nitric acid, often at low temperatures (-30 to -15 °C), to selectively introduce a nitro group at the ortho position relative to the carboxylic acid, yielding 2-nitro-3-methylbenzoic acid. google.compatsnap.com
Reduction of the Nitro Group : The nitro group of 2-nitro-3-methylbenzoic acid is then reduced to a primary amine. This transformation is a common method for preparing aromatic amines. athabascau.ca The reduction can be achieved using various methods, including catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon (Pd/C), or by using metal/acid combinations like tin and hydrochloric acid. techemi.comgoogle.comguidechem.com This step produces 2-amino-3-methylbenzoic acid. techemi.com
Esterification : The resulting 2-amino-3-methylbenzoic acid is then esterified with ethanol, as described in the direct esterification section (2.1.1), to yield the final product, this compound.
Summary of Synthesis from 2-nitro-3-methylbenzoic Acid
| Step | Starting Material | Key Reagents | Product | Yield |
| 1. Nitration | m-Toluic acid | Concentrated Nitric Acid | 2-nitro-3-methylbenzoic acid | >75% |
| 2. Reduction | 2-nitro-3-methylbenzoic acid | Raney Nickel, Hydrazine Hydrate | 2-amino-3-methylbenzoic acid | >92% techemi.com |
| 3. Esterification | 2-amino-3-methylbenzoic acid | Ethanol, H₂SO₄ | This compound | Variable |
Oxidative Ring-Opening of 3-Aminoindazoles to 2-Aminobenzoates
A novel and efficient method for the synthesis of 2-aminobenzoates involves the oxidative ring-opening of 3-aminoindazoles. This reaction proceeds through the cleavage of the N–N bond in the indazole ring system. rsc.orgrsc.org The process is significant as it represents the first documented example of N–N bond cleavage in 3-aminoindazoles to produce these valuable benzoate (B1203000) derivatives. rsc.org
The reaction is typically carried out under mild conditions, utilizing an appropriate oxidant and, if desired, a bromine source to yield various substituted 2-aminobenzoates. rsc.org For instance, the reaction can be initiated with a model substrate like 1H-indazol-3-amine in the presence of an oxidant such as ceric ammonium (B1175870) nitrate (B79036) (CAN) and N-bromosuccinimide (NBS) in a solvent like methanol (B129727) at elevated temperatures. rsc.org
One of the key advantages of this methodology is its versatility. By selecting the appropriate oxidant and bromine source, it is possible to controllably synthesize free, mono-brominated, or dual-brominated aminobenzoates. rsc.orgrsc.org Mechanistic studies have revealed that the oxygen atom in the carbonyl group of the resulting 2-aminobenzoate (B8764639) product originates from water present in the reaction medium. rsc.org The reaction is also adaptable to various alcohols as solvents, including methanol, isopropanol, and ethylene (B1197577) glycol ethers, which allows for the synthesis of a range of corresponding alkyl 2-aminobenzoates. rsc.org
Table 1: Reaction Conditions for Oxidative Ring-Opening of 3-Aminoindazoles
| Substrate | Oxidant | Bromine Source | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|---|---|
| 1H-indazol-3-amine | CAN | NBS | MeOH | 60 °C | Methyl 2-aminobenzoate | Good |
| 1H-indazol-3-amine | - | NBS | iPrOH | 60 °C | Isopropyl 2-aminobenzoate | Low |
| 1H-indazol-3-amine | - | NBS | Ethylene glycol | 60 °C | 2-hydroxyethyl 2-aminobenzoate | 67% |
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency, sustainability, and scalability. Advanced strategies for producing benzoates include continuous production methods and the application of green chemistry principles.
Continuous production methods, such as reactive distillation, offer significant advantages for the synthesis of esters like ethyl benzoate. researchgate.net This technique integrates the chemical reaction and the separation of products into a single unit, which can enhance conversion efficiency. researchgate.net The synthesis of ethyl benzoate is typically achieved through the Fischer esterification of benzoic acid with ethanol, a reversible reaction catalyzed by a strong acid like sulfuric acid. chemicalbook.com
In a continuous process, reactants are continuously fed into a reaction zone while products are simultaneously removed. For the synthesis of ethyl benzoate, this is challenging because ethanol has a lower boiling point than benzoic acid, which can cause the reactants to separate within a distillation column. researchgate.net However, by optimizing the process design, reactive distillation can overcome the equilibrium limitations of the esterification reaction by continuously removing water, a by-product, thus driving the reaction towards the product side. chemicalbook.com This leads to higher yields and improved process efficiency compared to traditional batch processes.
Green chemistry focuses on developing environmentally friendly and sustainable chemical processes. For aminobenzoic acids and their derivatives, this involves moving away from petroleum-based precursors like benzene (B151609), which are often toxic and non-renewable. mdpi.comrepec.orgresearchgate.net
A promising green alternative is biosynthesis, which utilizes microorganisms to produce target chemicals from simple, renewable carbon sources like glucose. mdpi.com The synthesis of aminobenzoic acids can be achieved via the shikimate pathway. mdpi.com This natural metabolic route begins with glucose, which is converted through glycolysis and the pentose (B10789219) phosphate (B84403) pathway into precursors like phosphoenolpyruvic acid (PEP) and erythrose-4-phosphate (E4P). mdpi.com These molecules then enter the shikimate pathway to form chorismate, a key intermediate from which ortho- and para-aminobenzoic acids are derived. mdpi.com This biosynthetic approach avoids harsh chemical reagents and environmentally damaging waste, offering a sustainable route to the precursors of compounds like this compound. repec.orgresearchgate.net Other green approaches include the use of solid acid catalysts, such as modified clay, which can replace corrosive liquid acids like sulfuric acid in esterification reactions, simplifying the work-up process and avoiding the generation of acidic waste. google.com
Purification and Isolation Techniques in Synthetic Procedures
After synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, solvents, and by-products. Common techniques for the purification of aminobenzoate esters include extraction, distillation, filtration, and recrystallization. rsc.org
A typical purification procedure for a solid ester like ethyl 4-amino-3-methylbenzoate, a compound structurally related to the subject of this article, involves several steps. orgsyn.org The crude solid is first dissolved in a suitable organic solvent, such as dichloromethane. orgsyn.org The resulting solution is then dried over an anhydrous drying agent like magnesium sulfate (B86663) to remove any residual water. orgsyn.org Following drying, the mixture is filtered to remove the drying agent. The solvent is then removed from the filtrate, often using a rotary evaporator, to yield the solid product. orgsyn.org
For further purification, recrystallization is a powerful technique. This involves dissolving the crude solid in a minimal amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. orgsyn.org For liquid esters, fractional distillation can be employed to separate the desired product from components with different boiling points. google.comgoogle.com The purity of the final product can be confirmed using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). rsc.orgguidechem.com
Chemical Reactivity and Derivatization of Ethyl 2 Amino 3 Methylbenzoate
Reactions of the Amino Group
The primary amino group attached to the aromatic ring is a key site for reactivity, primarily acting as a nucleophile. Its presence strongly influences the reactivity of the aromatic ring itself.
The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the ethyl ester (-COOEt) group is a deactivating, meta-directing group. The combined effect of the strongly activating amino group and the weakly activating methyl group dictates the position of substitution for incoming electrophiles. The primary positions for electrophilic attack are ortho and para to the amino group. Given the structure, the position para to the amino group (position 5) is the most sterically accessible and electronically favored site for substitution.
A common example of this type of reaction is chlorination. The related compound, 2-amino-3-methylbenzoic acid, undergoes chlorination primarily at the 5-position. patsnap.comgoogle.com This is achieved using various chlorinating agents, such as cyanuric chloride or dichlorohydantoin, in a suitable solvent. patsnap.comgoogle.com This reaction highlights the powerful directing effect of the amino group, which guides the electrophile to the position para to it.
Table 1: Electrophilic Chlorination
| Reactant | Reagent | Product | Reference |
|---|
The nucleophilic amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. This is a standard nucleophilic acyl substitution reaction. chemguide.co.uklibretexts.org The reaction typically proceeds by the attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). chemguide.co.uklibretexts.org
This transformation is fundamental in the synthesis of more complex molecules. For instance, in the synthesis of the insecticide chlorantraniliprole, a related anthranilic acid derivative is reacted with a pyrazole (B372694) carboxylic acid to form an intermediate, which involves the formation of an amide-like linkage. unifiedpatents.com Similarly, ethyl anthranilate (ethyl 2-aminobenzoate) can be condensed with carboxylic acids to form amide bonds, a reaction directly analogous to that expected for ethyl 2-amino-3-methylbenzoate. mdpi.com
Table 2: General Amidation Reaction
| Reactant | Reagent Type | Product Type |
|---|
Reactions of the Ester Group
The ethyl ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to characteristic reactions such as reduction and hydrolysis.
The ester functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. adichemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate. pearson.comyoutube.com This process converts the ethyl ester group into a hydroxymethyl group, yielding (2-amino-3-methylphenyl)methanol. LiAlH₄ is powerful enough to reduce esters and carboxylic acids but typically does not reduce an amino group. adichemistry.comorgsyn.org
Table 3: Ester Reduction
| Reactant | Reagent | Product | Reference |
|---|
Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol components under either acidic or basic conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis : When heated with a dilute aqueous acid (e.g., H₂SO₄ or HCl), the reaction is reversible and follows a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk The products are 2-amino-3-methylbenzoic acid and ethanol (B145695).
Base-Promoted Hydrolysis (Saponification) : This method involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). libretexts.org The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. chemguide.co.uklibretexts.org Subsequent acidification is required to isolate the free 2-amino-3-methylbenzoic acid. This is often the preferred method for ester hydrolysis due to its irreversibility and cleaner reaction profile. chemguide.co.uklibretexts.org
Table 4: Ester Hydrolysis
| Condition | Reagents | Products | Reference |
|---|---|---|---|
| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | 2-amino-3-methylbenzoic acid + Ethanol | chemguide.co.uk |
Modifications of the Aromatic Ring
Beyond electrophilic substitution that leaves the core functional groups intact, the aromatic ring and its substituents can undergo more profound transformations. One of the most significant reactions involves the conversion of the amino group into a diazonium salt, which can then be replaced by a wide variety of other functional groups.
For the related mthis compound, treatment with sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C) generates an intermediate diazonium salt. guidechem.com This diazonium salt is highly versatile and can be subsequently treated with other reagents to introduce different functionalities. For example, in a Sandmeyer-type reaction, it can react with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride, effectively replacing the original amino group. guidechem.com This two-step process allows for the introduction of functional groups that are not accessible through direct electrophilic substitution.
Table 5: Diazotization and Substitution
| Reactant | Reagents | Intermediate | Subsequent Reagent | Final Product | Reference |
|---|
Halogenation Reactions (e.g., Bromination to Ethyl 2-amino-5-bromo-3-methylbenzoate)
The benzene (B151609) ring of this compound is highly activated towards electrophilic halogenation due to the presence of the amino group. The directing effects of the amino and methyl groups reinforce each other, preferentially directing incoming electrophiles to the C5 position (para to the amino group and ortho to the methyl group).
A documented method for the bromination of this compound involves treating this compound with hydrogen bromide and hydrogen peroxide. This reaction proceeds efficiently to yield ethyl 2-amino-5-bromo-3-methylbenzoate. researchgate.net Similarly, chlorination of the parent molecule, 2-amino-3-methylbenzoic acid, has been achieved using reagents such as N-chlorosuccinimide or dichlorohydantoin, which also results in substitution at the C5 position. google.com
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | Hydrogen Bromide (HBr), Hydrogen Peroxide (H2O2) | Ethyl 2-amino-5-bromo-3-methylbenzoate | 89.1% | researchgate.net |
Nitration and Sulfonation
While specific literature detailing the nitration and sulfonation of this compound is not prevalent, the outcome of these electrophilic aromatic substitution reactions can be predicted based on the directing effects of the substituents. The amino group is the most powerful activating and directing group on the ring.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a potent electrophile. rsc.org The reaction is expected to be highly regioselective. The C5 position, being para to the strongly activating amino group, is the most electronically enriched and sterically accessible site for substitution. Therefore, the major product anticipated from the nitration reaction is ethyl 2-amino-3-methyl-5-nitrobenzoate.
Sulfonation: Similarly, reaction with fuming sulfuric acid (H₂SO₄ containing SO₃) would introduce a sulfonic acid group (-SO₃H) onto the aromatic ring. The electrophile in this reaction is SO₃. As with nitration, the C5 position is the most probable site of attack, leading to the formation of ethyl 2-amino-3-methyl-5-sulfonylbenzoate. The high activation provided by the amino group suggests that these reactions would likely proceed under relatively mild conditions compared to the nitration or sulfonation of deactivated benzene rings.
Cyanation to Ethyl 2-amino-5-cyano-3-methylbenzoate
The halogenated derivative, ethyl 2-amino-5-bromo-3-methylbenzoate, serves as a key intermediate for introducing other functional groups. A common transformation is the conversion of the aryl bromide to a nitrile through cyanation. This is typically achieved via a transition-metal-catalyzed reaction, such as the Rosenmund-von Braun reaction.
Specifically, ethyl 2-amino-5-bromo-3-methylbenzoate can be reacted with copper(I) cyanide in a high-boiling polar aprotic solvent like N,N-dimethylacetamide. The reaction proceeds at elevated temperatures to substitute the bromine atom with a cyano group, yielding ethyl 2-amino-5-cyano-3-methylbenzoate. researchgate.net This cyanation is a crucial step in the synthesis of more complex molecules. researchgate.net
| Reactant | Reagents | Solvent | Temperature | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Ethyl 2-amino-5-bromo-3-methylbenzoate | Copper(I) Cyanide (CuCN) | N,N-dimethylacetamide | 160 °C | Ethyl 2-amino-5-cyano-3-methylbenzoate | 80.2% | researchgate.net |
Formation of Complex Molecules and Heterocycles
The functional groups of this compound make it a valuable building block for the synthesis of more complex molecular architectures, including various heterocyclic systems.
Derivatives with Triazine Rings
The primary amino group of this compound can act as a nucleophile to construct larger molecules containing nitrogen heterocycles like triazines. A plausible synthetic route involves the reaction of the amino group with a substituted triazine, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).
In a stepwise nucleophilic substitution, the amino group of this compound would attack one of the electrophilic carbon atoms of the triazine ring, displacing a chloride ion. This reaction would form a new carbon-nitrogen bond, linking the aminomethylbenzoate moiety to the triazine core. The remaining chlorine atoms on the triazine ring can be subsequently displaced by other nucleophiles to create a library of diverse derivatives. This type of reaction is a well-established method for producing substituted triazines from various amines and amino acids. nih.gov
Thiazole (B1198619) Derivatives
The structure of this compound is analogous to an aniline (B41778) derivative, which is a common precursor for the synthesis of benzothiazoles (a fused ring system containing benzene and thiazole). A classic method for forming a 2-aminobenzothiazole (B30445) ring is the reaction of an aniline with potassium or ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine. nih.goveurasianjournals.com
Applying this methodology, this compound could be treated with potassium thiocyanate (KSCN) in a solvent like acetic acid. The subsequent addition of bromine would induce an oxidative cyclization. The reaction proceeds through the in-situ formation of a thiourea (B124793) intermediate, which then cyclizes onto the aromatic ring to form the thiazole ring. This would result in the formation of a substituted ethyl 2-aminobenzothiazole-6-carboxylate derivative, a heterocyclic system of significant interest in medicinal chemistry.
Spectroscopic Characterization and Computational Studies
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. By probing the interactions of molecules with electromagnetic radiation, methods such as NMR, IR, and Mass Spectrometry reveal distinct information about the atomic and electronic structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For Ethyl 2-amino-3-methylbenzoate, the spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the protons of the methyl and ethyl groups. Based on data from the closely related compound, Mthis compound, and known chemical shifts for ethyl esters, the predicted ¹H NMR data is summarized below. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the oxygen and a triplet for the terminal methyl (-CH₃) protons. The amino group protons (-NH₂) often appear as a broad singlet.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 | Doublet | 1H | Aromatic H |
| ~7.2 | Doublet | 1H | Aromatic H |
| ~6.6 | Triplet | 1H | Aromatic H |
| ~5.8 | Broad Singlet | 2H | -NH₂ |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ |
| ~2.2 | Singlet | 3H | Ar-CH₃ |
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional type. The spectrum for this compound would be characterized by a signal for the carbonyl carbon of the ester group at the most downfield position (typically 165-175 ppm). The aromatic carbons would appear in the 110-150 ppm range, while the aliphatic carbons of the ethyl and methyl groups would be found in the upfield region.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168 | Ester Carbonyl (C=O) |
| ~148 | Aromatic C-NH₂ |
| ~135 | Aromatic C-CH₃ |
| ~132 | Aromatic C-H |
| ~125 | Aromatic C-COOEt |
| ~118 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~61 | -OCH₂CH₃ |
| ~17 | Ar-CH₃ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, ester, and substituted aromatic ring components.
Key vibrational frequencies can be predicted based on data from analogous structures like 2-amino-3-methylbenzoic acid and ethyl anthranilate. The N-H stretching of the primary amine typically appears as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretching of the conjugated ester is expected around 1680-1700 cm⁻¹. Strong bands corresponding to the C-O stretching of the ester group will be present in the 1100-1300 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (Ethyl, Methyl) |
| 1700 - 1680 | C=O Stretch | Conjugated Ester |
| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular weight of this compound is 179.22 g/mol .
In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) at m/z = 179. The fragmentation pattern would likely involve characteristic losses associated with the ester functional group. Common fragmentation pathways include:
Loss of an ethoxy radical (-•OCH₂CH₃) to yield a benzoyl cation at m/z = 134.
Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, if sterically possible, though less common for ethyl esters compared to longer chains.
Cleavage of the C-O bond to give a fragment corresponding to the loss of the ethyl group.
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules within the crystal lattice and any intermolecular interactions, such as hydrogen bonding.
While the crystal structure of the parent compound, 2-amino-3-methylbenzoic acid, has been reported, a search of available literature did not yield specific single-crystal X-ray diffraction data for this compound. An XRD analysis of this compound would definitively confirm its molecular conformation and reveal how the amine, methyl, and ethyl ester substituents influence the crystal packing arrangement.
Computational Chemistry and Theoretical Studies
Computational chemistry provides theoretical insights that complement experimental data. Quantum mechanical methods can be used to model molecular structures, predict spectroscopic properties, and analyze electronic characteristics.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to predict a variety of properties for this compound.
A typical DFT study, often using a functional like B3LYP with a basis set such as 6-311G+(2d,p), would begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a range of properties can be calculated:
Vibrational Frequencies: Theoretical IR spectra can be computed. The calculated frequencies are often scaled to correct for systematic errors and can be used to aid in the assignment of experimental IR absorption bands.
NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR spectra. These theoretical spectra are invaluable for confirming signal assignments in experimental data.
Electronic Properties: DFT calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important parameter related to the chemical reactivity and electronic excitation properties of the molecule.
These computational approaches, when used in conjunction with experimental spectroscopy, provide a comprehensive characterization of the structural and electronic nature of this compound. dergipark.org.tr
Analysis of Frontier Molecular Orbitals (FMOs)
A detailed analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), for this compound is not extensively available in current scientific literature. Such an analysis would be crucial in understanding the compound's electronic properties and reactivity.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For a molecule like this compound, the distribution of HOMO and LUMO densities would likely be influenced by the electron-donating amino group and the electron-withdrawing ester group, as well as the methyl group's position on the benzene (B151609) ring. Theoretical calculations, typically using Density Functional Theory (DFT), would be required to visualize these orbitals and quantify the energy gap.
Potential Energy Surface Calculations
Specific potential energy surface (PES) calculations for this compound have not been detailed in published research. PES calculations are a powerful computational tool used to explore the conformational landscape of a molecule and to identify its stable isomers and the transition states that connect them.
For this compound, PES calculations could elucidate the rotational barriers around the C-N bond of the amino group and the C-C bond of the ester group. This would provide insights into the most stable conformations of the molecule in the gas phase and in different solvents. Understanding the molecule's conformational preferences is essential for interpreting its spectroscopic data and predicting its biological activity. These calculations are typically performed using various levels of theory, from semi-empirical methods to more accurate ab initio and DFT methods.
Studies on Non-linear Optical (NLO) Properties
There is a lack of specific research focused on the non-linear optical (NLO) properties of this compound. Organic molecules with electron donor and acceptor groups, such as the amino and ester groups in this compound, can exhibit significant NLO responses, making them of interest for applications in optoelectronics.
The study of NLO properties would involve the calculation of molecular hyperpolarizabilities. These calculations are sensitive to the molecular geometry and the electronic structure. Computational methods, such as DFT and time-dependent DFT (TD-DFT), are commonly employed to predict the first and second hyperpolarizabilities, which are measures of the NLO response. Experimental validation of these theoretical predictions would typically involve techniques like the Z-scan method. While studies exist for related molecules like ethyl p-aminobenzoate, which show NLO activity, specific data for the 2-amino-3-methyl isomer is not available. apolloscientific.co.ukchemsrc.com
Solvent Effect Analysis on Excited-State Dynamics
Detailed experimental or computational studies on the solvent effect on the excited-state dynamics of this compound are not readily found in the scientific literature. The photophysical properties of a molecule, such as its absorption and fluorescence spectra, can be significantly influenced by the surrounding solvent environment.
The polarity of the solvent can affect the energies of the ground and excited states differently, leading to shifts in the spectral bands (solvatochromism). For a molecule with potential for intramolecular charge transfer (ICT) upon excitation, polar solvents can stabilize the charge-separated excited state, leading to a redshift in the emission spectrum. Time-resolved spectroscopic techniques and computational methods like TD-DFT with implicit or explicit solvent models would be necessary to investigate the excited-state relaxation pathways, including ICT and potential intersystem crossing, and how these are influenced by different solvents.
Applications in Medicinal Chemistry and Biological Activity
Pharmacological Potential
Ethyl 2-amino-3-methylbenzoate and its structural analogs have been a subject of interest in medicinal chemistry due to their wide range of biological activities. The core structure, consisting of a substituted benzene (B151609) ring with amino and ester functional groups, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Research has explored its potential in various pharmacological domains, from local anesthesia to cancer therapy.
While direct studies on this compound are limited, its structural similarity to known amino ester local anesthetics, such as benzocaine (B179285), provides a strong basis for its potential anesthetic properties. Furthermore, the related compound 2-amino-3-methylbenzoate has been identified as a metabolite of the widely used amide local anesthetic, lidocaine. clinpgx.org
The mechanism of action for this class of compounds involves the blockade of voltage-gated sodium channels in the neuronal membrane. patsnap.comnih.govmedscape.com Local anesthetics exist in equilibrium between an un-ionized, lipid-soluble form and an ionized, water-soluble form. nih.gov The un-ionized form crosses the nerve cell membrane, and once inside the cell, the ionized form binds to the inner portion of the sodium channel. patsnap.comnih.gov This binding stabilizes the sodium channels in their inactivated state, which prevents the influx of sodium ions necessary for the depolarization of the nerve membrane. patsnap.commedscape.com By inhibiting depolarization and the propagation of electrical impulses along the nerve fiber, the transmission of pain signals is blocked, resulting in a local anesthetic effect. patsnap.commedscape.com The effectiveness of the block is dependent on the concentration of the anesthetic agent. patsnap.com
Derivatives of aminobenzoates have demonstrated notable antimicrobial properties. Specifically, a close structural analog, Methyl 3-amino-2-methylbenzoate, has been reported to possess potent antibacterial activity, particularly against gram-positive bacteria. biosynth.com The biological activity of such compounds is often linked to their ability to interfere with essential cellular processes in microorganisms.
Additionally, related heterocyclic compounds, such as quinoxalines, which can be synthesized from aminobenzoate precursors, are recognized for a broad spectrum of biological applications, including antimicrobial effects. mdpi.com Research into various N-substituted-β-amino acid derivatives has also yielded compounds with significant antimicrobial and antifungal activity against pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger. mdpi.com While specific antiviral data for this compound is not prominent, the general antimicrobial potential of its structural class warrants further investigation.
The investigation of aminobenzoate derivatives and related structures for anti-inflammatory purposes is an active area of research. The primary mechanism underlying the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial for the synthesis of inflammatory mediators like prostaglandins. researchgate.net Another key enzyme in the inflammatory pathway is 5-lipoxygenase (5-LOX), which produces leukotrienes. researchgate.netmdpi.com
Studies on structurally related compounds, such as pivalate-based Michael products, have evaluated their potential to inhibit these enzymes. mdpi.com For instance, the compound MAK01 demonstrated a selective inhibitory effect on the COX-2 enzyme over the COX-1 enzyme, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com
Table 1: In Vitro Enzyme Inhibition by the Related Compound MAK01
| Enzyme | IC50 (µg/mL) |
|---|---|
| COX-1 | 314 |
| COX-2 | 130 |
| 5-LOX | 105 |
This table is based on data for a structurally related compound and is for illustrative purposes of the evaluation methods used for anti-inflammatory potential. mdpi.com
The therapeutic potential of aminobenzoate derivatives in oncology has been demonstrated through various studies. The analog Methyl 3-amino-2-methylbenzoate has shown potent antitumor activity and acts as an inhibitor of tumor cell lines. biosynth.com
Furthermore, more complex derivatives synthesized from aminobenzoate scaffolds have been evaluated for their antiproliferative effects against a range of cancer cells. In one study, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were tested against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines, with several compounds showing significant cytotoxic potential. mdpi.com Another area of research involves the synthesis of quinoxaline (B1680401) derivatives, which have exhibited promising anticancer activity against cell lines such as colon cancer (HCT-116), with some compounds showing greater potency than the reference drug doxorubicin. acs.org
Table 2: Anticancer Activity of Selected Thiophene (B33073) Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 4 | MCF-7 | 23.2 |
| Derivative 15 | MCF-7 | 30.5 |
| Derivative 16 | HepG-2 | 45.1 |
This table is based on data for derivatives of a related thiophene carboxylate. mdpi.com
The pharmacological effects of this compound and its analogs are rooted in their interactions with specific biological macromolecules. As discussed in the context of anti-inflammatory properties, these compounds are often studied for their ability to inhibit enzymes like COX-1, COX-2, and 5-LOX. researchgate.netmdpi.com
In the realm of cancer research, molecular interactions are also key. For instance, certain methoxy (B1213986) groups on related structures are considered important for DNA binding, which can be a mechanism for cytotoxic effects. biosynth.com Beyond direct enzyme inhibition, interaction with nuclear receptors is another critical area of study. The Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) are nuclear receptors that regulate the metabolism of various substances in the liver. nih.gov The development of selective agonists for these receptors is a therapeutic goal for managing metabolic diseases, and imidazo[1,2-a]pyridine (B132010) derivatives have been identified as potent human CAR agonists. nih.gov Such studies highlight the potential for aminobenzoate-derived structures to interact with a variety of cellular receptors and enzymes.
The chemical structure of this compound makes it a valuable building block, or synthon, in the synthesis of more complex molecules with therapeutic potential. Its utility is evident in the development of novel anticancer agents, where the core structure is modified to create derivatives with enhanced potency and selectivity. mdpi.com The synthesis of various heterocyclic systems, such as benzodiazepines and quinoxalines, often utilizes aminobenzoate precursors. researchgate.netmdpi.com These heterocyclic compounds are known to possess a wide range of pharmacological activities and are central to many approved drugs. The development of new agents targeting nuclear receptors for the treatment of liver and metabolic diseases also represents a promising avenue where scaffolds derived from such compounds could be employed. nih.gov
Role as a Biochemical Reagent
This compound, a derivative of anthranilic acid, serves as a valuable biochemical reagent and building block in various scientific fields. Its utility stems from the reactive amino and ester functional groups, which allow for its incorporation into more complex molecular structures.
Use in Life Science Related Research
In the realm of life sciences, this compound and its structural analogs are primarily utilized as intermediates in the synthesis of heterocyclic compounds with potential biological activity. For instance, derivatives of anthranilic acid are key starting materials for creating quinazolinones and benzodiazepines, classes of compounds known for their diverse pharmacological properties. Researchers have developed synthetic routes where anthranilate derivatives are condensed with other molecules to form complex ring systems. A notable example involves the synthesis of a benzo[e] nih.govgoogle.comdiazepinone derivative, where ethyl anthranilate is a core component. mdpi.comresearchgate.net The process typically involves coupling the anthranilate with an amino acid derivative, followed by reduction and cyclization to yield the final heterocyclic structure. mdpi.com Such synthetic strategies highlight the role of anthranilates as versatile scaffolds in medicinal chemistry research for the development of novel therapeutic agents.
Intermediate in Drug Development (e.g., Chlorantraniliprole)
A significant industrial application of anthranilic acid derivatives is in the synthesis of agrochemicals, particularly insecticides. The compound 2-amino-3-methylbenzoic acid, the carboxylic acid precursor to this compound, is a crucial intermediate in the production of Chlorantraniliprole. google.comchemicalbook.compatsnap.com Chlorantraniliprole is a widely used insecticide that acts on insect ryanodine (B192298) receptors.
The synthesis of Chlorantraniliprole involves the coupling of two key intermediates: a substituted pyrazole (B372694) carboxylic acid and a specific anthranilic acid derivative. chemicalbook.comgoogle.com In this multi-step process, 2-amino-3-methylbenzoic acid is first chlorinated to produce 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.com This intermediate is then reacted with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. google.comchemicalbook.com The reaction, often facilitated by a coupling agent like methanesulfonyl chloride, forms an amide bond, ultimately leading to the formation of Chlorantraniliprole. google.compatsnap.com This synthesis underscores the importance of the anthranilate scaffold as a cornerstone in the assembly of complex and commercially significant molecules. patsnap.comgoogle.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of the anthranilate scaffold, these studies provide insights into designing more potent and selective molecules.
Influence of Substituent Patterns on Biological Activity
The biological activity of anthranilate derivatives can be significantly altered by the nature and position of substituents on the aromatic ring. Research on a series of 4-substituted benzenesulfonamides of anthranilic acid has demonstrated how different functional groups govern their cytotoxic and antifungal properties. nih.gov
In one study, sulfonamides with either electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -Cl) groups were evaluated. The results showed that all the tested sulfonamides exhibited selective antifungal activity against Candida albicans. nih.gov However, their cytotoxic effects against the MOLT-3 human leukemia cell line varied significantly based on the substituent. The compound with a strong electron-withdrawing nitro group (-NO₂) showed the highest cytotoxicity. nih.gov Conversely, the derivative with an electron-donating methoxy group (-OCH₃) was inactive. nih.gov This suggests that for this class of compounds, electron-withdrawing substituents at the C-4' position of the benzenesulfonamide (B165840) moiety enhance cytotoxicity. nih.gov
| Compound | Substituent (X) | Property of Substituent | Cytotoxicity (MOLT-3 cells) | Antifungal Activity (C. albicans) |
|---|---|---|---|---|
| 5 | -NO₂ | Electron-withdrawing | Highest | Active (25-50% inhibition) |
| 6 | -OCH₃ | Electron-donating | Inactive | Active (25-50% inhibition) |
| 7 | -CH₃ | Electron-donating | Active | Active (25-50% inhibition) |
| 8 | -Cl | Electron-withdrawing | Active | Active (25-50% inhibition) |
This table summarizes the findings on how different substituents on anthranilic acid sulfonamide analogs affect their biological activity. nih.gov
Design and Synthesis of Bioisosteres
Bioisosterism is a strategy used in drug design to modify a lead compound's physicochemical properties while maintaining or improving its biological activity. nih.gov This involves replacing a functional group with another that has similar steric and electronic characteristics. The thoughtful application of a bioisostere can help address issues related to potency, selectivity, metabolism, and toxicity. nih.gov
For a molecule like this compound, several bioisosteric replacements could be envisioned. For example, the amide bond in derivatives is a common target for bioisosteric replacement. Classical bioisosteres for an amide group include esters, thioamides, and ureas. nih.gov Replacing the amide nitrogen might reveal its importance in binding to a biological target. nih.gov While esters can be metabolically labile, their synthesis can help determine if the amide NH group is essential for activity. nih.gov The replacement of the carbonyl oxygen with sulfur to form a thioamide increases lipophilicity with only minor changes to the molecule's geometry. nih.gov Such modifications are tactical approaches to optimize the properties of a lead compound during a drug discovery campaign. nih.gov
Advanced Research Topics and Future Directions
Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry has seen significant advancements in the design and synthesis of functional nanostructures through self-assembly. A noteworthy area of this research involves the use of cyclic peptides (CPs) composed of an even number of alternating D- and L-amino acids. nih.gov These CPs can stack upon one another through a network of intermolecular hydrogen bonds, forming well-defined, hollow nanotubular structures. nih.gov The pioneering work in this domain demonstrated that the alternating chirality of the amino acids forces the amide bonds to orient perpendicular to the plane of the CP ring, facilitating the formation of these extended cylindrical assemblies. nih.gov
A key feature of these cyclic peptide nanotubes is that the amino acid side chains are directed outward from the central channel. This architecture allows for precise control over the nanotube's internal diameter and its external chemical functionality by modifying the amino acid sequence and the number of residues in the cyclic peptide ring. nih.gov This modularity opens up possibilities for incorporating other chemical moieties, such as benzoate (B1203000) derivatives, to impart specific properties to the nanotubes.
Research has explored the integration of benzoate derivatives, like 3,5-diaminobenzoic acid, into the cyclic peptide framework. frontiersin.org These integrations are designed to create functional nanotubes with specific transport properties. For instance, cyclic γ-peptides incorporating such derivatives have been shown to self-assemble into nanotubes that can act as selective water channels across lipid membranes. frontiersin.org The formation of these nanotube structures can be influenced by the surrounding environment, with aggregation triggered by changes in solvent composition. The resulting nanotubes, which can be visualized by transmission electron microscopy (TEM), often form bundles of nanofibers. frontiersin.org The ability to conjugate molecules to the cyclic peptide backbone provides a versatile method for controlling the dimensions and functionality of the resulting nanotubes, which is crucial for applications in areas like drug delivery. nih.gov
| Nanostructure Component | Role in Self-Assembly | Resulting Functionality |
| Cyclic Peptides (alternating D/L amino acids) | Form the primary backbone of the nanotube through intermolecular hydrogen bonding. nih.gov | Creates a stable, hollow cylindrical structure. nih.gov |
| Benzoate Derivatives | Incorporated into the peptide ring to modify properties. frontiersin.org | Can influence transport selectivity and surface characteristics. frontiersin.org |
| Amino Acid Side Chains | Directed outwards from the nanotube core. nih.gov | Allows for external functionalization and interaction with the environment. |
Catalysis and Reaction Mechanisms
For example, in a C-O cross-coupling reaction, the process begins when a benzoate molecule coordinates with a coordinatively unsaturated copper site within the MOF. acs.org This is followed by an oxidation step where the Cu(II) center is oxidized to Cu(III) in the presence of molecular oxygen. The cycle concludes with a reductive elimination step that produces the C-O coupled product and regenerates the catalyst. acs.org
Furthermore, radical-based mechanisms are also observed. In certain systems, an Fe(III) species can generate benzylic carbon radicals through single-electron transfer catalysis, leading to the selective oxidation of substrates to aldehydes. acs.org The stability of intermediate radicals is a crucial factor that can prevent over-oxidation to carboxylic acids. acs.org The general mechanism for aldehyde dehydrogenases (ALDHs), which are involved in benzoate oxidation pathways, involves a nucleophilic attack by a cysteine residue on the substrate to form a thiohemiacetal intermediate, followed by hydride transfer and subsequent release of the carboxylic acid product. nih.gov
Industrial and Process Chemistry
The industrial-scale production of substituted aminobenzoates like Ethyl 2-amino-3-methylbenzoate requires robust and optimized synthesis routes that are both high-yielding and cost-effective. A common strategy for preparing similar compounds, such as mthis compound, involves the reduction of the corresponding nitro-substituted precursor, 3-methyl-2-nitrobenzoate. guidechem.com This reduction is typically achieved through catalytic hydrogenation.
A representative industrial process involves charging a high-pressure vessel with the nitro-compound, a suitable solvent like acetonitrile, and a palladium on carbon (Pd/C) catalyst. guidechem.com The reaction is then carried out under hydrogen pressure at an elevated temperature. Optimization of this process may involve adjusting parameters such as temperature, pressure, reaction time, and catalyst loading to maximize yield and purity. guidechem.com For example, a multi-stage hydrogenation process, where additional catalyst is added after an initial period, can be employed to drive the reaction to completion, achieving yields upwards of 97%. guidechem.com
Another synthetic approach involves the esterification of the parent carboxylic acid, 2-amino-3-methylbenzoic acid. guidechem.com This can be accomplished by reacting the acid with an alkylating agent, such as methyl iodide, in the presence of a base like cesium carbonate in a solvent like N,N-dimethylformamide (DMF). guidechem.com While effective, the cost and handling of reagents like methyl iodide may make this route less favorable for very large-scale production compared to catalytic hydrogenation.
A procedure for a related compound, ethyl 4-amino-3-methylbenzoate, involves the desulfurization of an intermediate using Raney nickel in ethanol (B145695), yielding the final product in the range of 77-84%. orgsyn.org The optimization of such processes focuses on factors like reaction temperature, time, and the ratio of reactants and reagents to ensure efficient conversion and minimize by-product formation. semanticscholar.org
| Synthesis Method | Precursor | Key Reagents/Catalyst | Solvent | Typical Yield |
| Catalytic Hydrogenation | 3-Methyl-2-nitrobenzoate | H₂, 5% Pd/C | Acetonitrile | 97.5% guidechem.com |
| Esterification | 2-Amino-3-methylbenzoic acid | Methyl iodide, Cesium carbonate | N,N-dimethylformamide | 92% guidechem.com |
| Desulfurization | Ethyl 4-amino-3-(methylthiomethyl)benzoate | Raney nickel | Ethanol | 77-84% orgsyn.org |
In the synthesis of aminobenzoates, a variety of solvents are employed. For catalytic hydrogenation reactions, acetonitrile is an effective solvent. guidechem.com For esterification reactions, polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide are often preferred. guidechem.comgoogle.com In chlorination reactions of 2-amino-3-methylbenzoic acid, solvents such as DMF, N,N-dimethylacetamide, sulfolane, and DMSO have been found to be effective, with the optimal ratio of reactant mass to solvent volume being a key parameter to control. google.com
The process of solvent optimization involves screening a range of solvents to identify the one that provides the best balance of performance and economic viability. acs.org For instance, in the crystallization of p-aminobenzoic acid, a related compound, solvents like acetonitrile, ethanol, and water were studied. It was found that while water forms strong interactions with the solute's carboxylic acid group, ethanol forms strong interactions with the entire solute molecule, affecting solubility and crystal formation differently. whiterose.ac.uk Digital screening methods and molecular simulations are increasingly used to predict solute-solvent interactions, guiding the selection of optimal solvent systems for crystallization and reaction processes, thereby reducing the need for extensive experimental work. whiterose.ac.uk In some optimized processes, a shift towards greener solvents is also a consideration; for example, replacing toluene with water where feasible aligns with principles of green chemistry. semanticscholar.org
Emerging Applications and Unexplored Biological Activities
The scaffold of this compound, an anthranilate derivative, serves as a crucial building block in the synthesis of various heterocyclic compounds, suggesting a wide range of potential, yet largely unexplored, biological activities. The strategic placement of its amino, methyl, and ester functional groups makes it a versatile precursor for creating complex molecular architectures with significant pharmacological properties. Research into analogous aminobenzoic acid derivatives has revealed a spectrum of bioactivities, paving the way for future investigation into this compound itself.
Anticancer Potential: Derivatives of the closely related anthranilic acid have demonstrated notable anticancer activities. For instance, the synthesis of benzo[b]thiophene and thienopyrimidine derivatives, which can be conceptually derived from amino-ester precursors, has led to compounds with significant antiproliferative activity against cancer cell lines like MCF-7 (breast cancer) and HepG-2 (liver cancer). nih.gov One such study identified a hit compound that induced apoptosis in MCF-7 cells and showed a significant decrease in solid tumor mass in vivo. nih.gov Similarly, quinoxaline (B1680401) derivatives, which share structural similarities with compounds derivable from anthranilates, have exhibited promising anticancer activity, with some showing IC50 values in the low micromolar range against the HCT-116 colon cancer cell line. acs.org These findings underscore the potential of using this compound as a scaffold to develop novel anticancer agents.
Table 1: In Vitro Cytotoxicity of Structurally Related Heterocyclic Compounds
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzo[b]thiophene Derivative | MCF-7 | 23.2 - 95.9 | nih.gov |
| Benzo[b]thiophene Derivative | HepG-2 | 23.2 - 95.9 | nih.gov |
| Quinoxaline Derivative | HCT-116 | 1.9 | acs.org |
| Quinoxaline Derivative | MCF-7 | 2.3 | acs.org |
Anti-inflammatory and Analgesic Properties: The anthranilate core is a well-known feature in several non-steroidal anti-inflammatory drugs (NSAIDs). While direct studies on this compound are lacking, research on related benzothiazole derivatives has shown significant anti-inflammatory activity in carrageenan-induced paw edema models, with some compounds exhibiting efficacy comparable to the standard drug, diclofenac. sphinxsai.commdpi.com The synthesis of novel compounds with potent inhibitory effects on cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade, has been reported for derivatives that could be conceptually linked to the aminobenzoate scaffold. nih.govnih.gov For example, certain synthetic compounds have shown potent COX-2 inhibition with IC50 values as low as 0.18 µM. nih.gov This suggests that this compound could be a valuable starting material for novel anti-inflammatory agents.
Antimicrobial Activity: The search for new antimicrobial agents is a global priority, and amino acid-based structures are a promising area of research. nih.gov Derivatives of aminobenzoates have been used to synthesize various heterocyclic systems, such as 1,3,4-oxadiazoles, which have shown moderate to potent antibacterial and antifungal activities. semanticscholar.org Furthermore, related compounds like 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Given that the aminobenzoate moiety is a key component in these structures, it is plausible that novel derivatives of this compound could be developed as effective antimicrobial agents.
Computational Drug Discovery and Rational Design
Computational techniques are increasingly vital in modern medicinal chemistry for accelerating the discovery and optimization of new therapeutic agents. The this compound scaffold is well-suited for such in silico approaches, including quantitative structure-activity relationship (QSAR) studies and molecular docking, to guide the rational design of potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sums.ac.ir For anthranilate-related structures, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These studies on anthranilimide derivatives, for example, have produced statistically significant models for predicting inhibitory activity against targets like glycogen phosphorylase. nih.gov Such models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications on the scaffold would likely enhance biological activity. nih.gov Similarly, QSAR studies on anthranilic acid sulfonamides have identified key molecular descriptors (topological, constitutional, and geometrical) that influence their inhibitory activity against enzymes like methionine aminopeptidase-2. sums.ac.irnih.gov Applying these methodologies to a library of virtual or synthesized this compound derivatives could efficiently predict their potential activity and prioritize candidates for synthesis and biological testing.
Table 2: Summary of QSAR Studies on Related Anthranilate Scaffolds
| Compound Series | Target Enzyme | QSAR Models | Key Findings | Reference |
|---|---|---|---|---|
| Anthranilimide Derivatives | Glycogen Phosphorylase | CoMFA, CoMSIA | Generated predictive models (Q² up to 0.578) and contour maps identifying key structural features for activity. | nih.gov |
Molecular Docking and Rational Design: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in understanding drug-receptor interactions and in designing novel inhibitors. nih.govmdpi.com Docking studies have been performed on various anthranilate derivatives and related heterocyclic systems to elucidate their binding modes. For example, docking of 2-amino-N'-aroyl(het)arylhydrazides, which are flexible analogs of quinazolinones, into DNA has helped to understand their photocleavage activity. mdpi.com In another study, docking of novel benzothiazole derivatives into the active sites of proteins implicated in cancer and infectious diseases revealed effective binding. nih.gov By employing molecular docking with programs like AutoDock Vina, researchers can screen virtual libraries of this compound derivatives against various biological targets (e.g., kinases, proteases, GPCRs). The resulting docking scores and predicted binding poses can identify promising candidates and guide the rational design of modifications to the scaffold to improve binding affinity and selectivity, thereby minimizing off-target effects.
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-3-methylbenzoate, and how are reaction yields optimized?
this compound is typically synthesized via esterification of 2-amino-3-methylbenzoic acid with ethanol under acidic catalysis, or through nucleophilic substitution of halogenated precursors. Key steps include refluxing with H₂SO₄ as a catalyst and purification via column chromatography. Yield optimization involves controlling stoichiometry (e.g., 1:3 molar ratio of acid to ethanol), temperature (70–80°C), and reaction time (6–8 hours). Monitoring via TLC and spectroscopic validation (¹H NMR, IR) ensures intermediate purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : Assign peaks for the ester group (δ ~4.3 ppm for –OCH₂CH₃) and aromatic protons (δ ~6.5–7.5 ppm).
- X-ray crystallography : Resolve molecular geometry using SHELX for structure refinement .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 194.2) and fragmentation patterns.
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (–NH₂, ~3400 cm⁻¹) stretches.
Q. How is the compound’s purity validated, and what thresholds are acceptable for research-grade material?
Purity is assessed via HPLC (≥95% peak area) or GC-MS (retention time matching standards). Impurity thresholds depend on application: <0.5% for mechanistic studies, <2% for preliminary bioactivity screens. Use deuterated solvents (e.g., DMSO-d₆) to avoid interference in NMR analysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD) predict this compound’s reactivity in novel reactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular Dynamics (MD) simulations model solvation effects in solvents like DMSO or ethanol. For example, OPLS-AA forcefields predict density and viscosity under varying temperatures (278–358 K) and pressures (1–70 MPa), aiding reaction design .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?
Discrepancies arise from assay variability (e.g., MIC vs. disk diffusion) or structural analogs. Mitigation strategies:
- Dose-response curves : Quantify EC₅₀ values across multiple cell lines.
- Structural analogs : Compare with Ethyl 2-(aminomethyl)benzoate derivatives to isolate substituent effects .
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
Q. How is SHELX employed to refine crystallographic data for this compound derivatives?
SHELXL refines anisotropic displacement parameters (ADPs) and hydrogen bonding networks. For twinned crystals, use the TWIN/BASF commands. Validate with R-factor convergence (<5%) and CheckCIF/PLATON for steric clashes .
Q. What experimental and computational approaches elucidate the compound’s mechanism in drug-delivery systems?
- In vitro assays : Measure logP (octanol-water partition coefficient) to assess membrane permeability.
- Molecular docking : AutoDock Vina models interactions with targets (e.g., cyclooxygenase for anti-inflammatory studies).
- In vivo pharmacokinetics : Track metabolite formation (e.g., hydrolysis to 2-amino-3-methylbenzoic acid) via LC-MS/MS .
Q. How are synergistic effects with other pharmacophores evaluated in multi-target drug design?
Use combination index (CI) analysis via the Chou-Talalay method. For example, co-administer with fluorinated analogs (e.g., 3-trifluoromethyl derivatives) to assess additive/synergistic antimicrobial activity. Validate with isobolograms and fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
